![molecular formula C25H21ClN2O2 B2463257 N-(4-chlorobenzyl)-4-ethoxy-2-phenylquinoline-6-carboxamide CAS No. 1114830-75-9](/img/structure/B2463257.png)
N-(4-chlorobenzyl)-4-ethoxy-2-phenylquinoline-6-carboxamide
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Overview
Description
The compound is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through reactions involving chlorobenzyl derivatives .Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar chlorobenzene ring with various substituents .Chemical Reactions Analysis
In general, chlorobenzyl compounds can participate in various chemical reactions. For instance, 4-chlorobenzyl alcohol can be oxidized to 4-chlorobenzaldehyde .Physical And Chemical Properties Analysis
Physical and chemical properties can vary widely depending on the specific structure of the compound. For instance, 4-chlorobenzyl chloride is a low-melting solid that is highly volatile .Scientific Research Applications
- Its mode of action involves inhibiting mitochondrial respiration in fungi, leading to their demise .
- Researchers have explored its application in surface-enhanced Raman spectroscopy (SERS) for detecting pyraclostrobin residues in agricultural products like lemon peel. SERS provides a fast and neat procedure for detecting the fungicide at low concentrations .
- X-ray crystallographic analysis has been conducted on Monceren , a related fungicide with a similar structure. Monceren N-((4-chlorophenyl)methyl)-N-cyclopentyl-N’-phenylurea is a local non-systemic fungicide .
- Understanding the crystal structure of these compounds aids in designing new fungicides with improved specificity and fewer adverse effects .
Fungicide and Agricultural Use
Structural Studies
Antiviral Research
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-ethoxy-2-phenylquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-2-30-24-15-23(18-6-4-3-5-7-18)28-22-13-10-19(14-21(22)24)25(29)27-16-17-8-11-20(26)12-9-17/h3-15H,2,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIRMENWNGUZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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